molecular formula C25H21NO6 B14963492 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14963492
M. Wt: 431.4 g/mol
InChI Key: ZMODLQBPEINKKJ-XTQSDGFTSA-N
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Description

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrrol-2-one core, which is a five-membered lactam ring, and is substituted with various functional groups, including benzoyl, dimethoxyphenyl, hydroxyphenyl, and hydroxy groups. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzoyl chloride with a suitable amine to form an intermediate, which is then subjected to further reactions involving dimethoxyphenyl and hydroxyphenyl groups. The final step often involves cyclization to form the pyrrol-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. Techniques such as recrystallization and chromatography may be employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the benzoyl group may yield a benzyl-substituted compound.

Scientific Research Applications

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in their activity. For example, the hydroxy groups can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The aromatic rings may also participate in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and the resulting chemical properties. The presence of both hydroxy and methoxy groups on the aromatic rings provides a unique balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H21NO6/c1-31-19-13-8-16(14-20(19)32-2)22-21(23(28)15-6-4-3-5-7-15)24(29)25(30)26(22)17-9-11-18(27)12-10-17/h3-14,22,27-28H,1-2H3/b23-21+

InChI Key

ZMODLQBPEINKKJ-XTQSDGFTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC=C(C=C4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)O)OC

Origin of Product

United States

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